2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a fused indeno-pyridine ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine with a suitable nitrile source under controlled conditions. The reaction is often catalyzed by a base such as piperidine and carried out in a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Pharmaceuticals: It is explored for its potential use in developing new drugs with improved efficacy and safety profiles.
Materials Science: The unique structural properties of the compound make it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Other pyridine-based compounds, such as pyridine-2-carboxylic acid and pyridine-3-carbonitrile, also exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its fused indeno-pyridine ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c1-12-7-9-14(10-8-12)18-17(11-22)13(2)23-20-15-5-3-4-6-16(15)21(24)19(18)20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADHPDRSTWNBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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